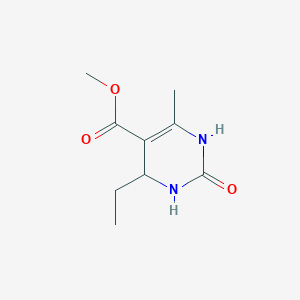![molecular formula C12H9F3N2O2 B2726532 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid CAS No. 1153734-86-1](/img/structure/B2726532.png)
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The trifluoromethyl group is a common functional group in organic chemistry with the formula -CF3. It consists of three fluorine atoms attached to a single carbon atom .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of an aldehyde with a primary amine to form an imine, which is then reacted with a suitable reagent to form the imidazole ring . The trifluoromethyl group can be introduced through various methods, such as the reaction with a trifluoromethylating reagent .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring with two non-adjacent nitrogen atoms. The trifluoromethyl group (-CF3) is a substituent with a high electron-withdrawing capacity, which can significantly influence the chemical properties of the molecule .Chemical Reactions Analysis
Imidazole compounds are known to participate in a wide range of chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and coordination reactions . The trifluoromethyl group can also influence the reactivity of the molecule due to its strong electron-withdrawing nature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid” would depend on its specific structure. Imidazole compounds generally have good thermal stability and are soluble in polar solvents . The trifluoromethyl group can increase the acidity of adjacent protons and enhance the lipophilicity of the compound .Wissenschaftliche Forschungsanwendungen
Chemical Interactions and DNA Alteration
The study conducted by Mizuno and Decker (1976) explores the alteration of DNA by compounds structurally related to 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid. They investigated the effects of these compounds on DNA, noting that certain derivatives can bind to DNA and induce alterations, which could have implications for understanding the mechanisms of genetic modification and potential therapeutic applications (Mizuno & Decker, 1976).
Photocatalytic Properties for Environmental Applications
Research by Lu et al. (2021) on coordination complexes involving imidazole derivatives highlighted their potential in environmental applications, specifically in the degradation of organic pollutants. Their work demonstrated that these complexes could serve as efficient photocatalysts for the degradation of dyes, suggesting a possible application of this compound in water treatment and pollution control (Lu et al., 2021).
Anticancer Research
Karthikeyan et al. (2017) synthesized derivatives of imidazole carboxylic acids to evaluate their antiproliferative effects against breast cancer cell lines. Their findings suggest that certain derivatives exhibit significant anticancer activity, which points towards the potential of this compound in the development of new anticancer agents (Karthikeyan et al., 2017).
Angiotensin II Receptor Antagonism for Hypertension
A study by Yanagisawa et al. (1996) explored imidazole-5-carboxylic acids with various substituents for their ability to antagonize the angiotensin II receptor, a target for hypertension therapy. This research indicates the therapeutic potential of derivatives of this compound in treating hypertension (Yanagisawa et al., 1996).
Antimicrobial and Antioxidant Activities
Compounds structurally related to this compound have been evaluated for their antimicrobial and antioxidant activities. Research by Bhat et al. (2016) on triazole derivatives showcased their potential in combating bacterial and fungal infections, as well as their capability to act as antioxidants. This suggests a potential application in the development of new antimicrobial and antioxidant agents (Bhat et al., 2016).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid may also interact with various biological targets.
Mode of Action
One of the compounds, n-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1h-indol-3-yl) methanamine hydrochloride, showed significant spla 2 inhibition activity . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that indole derivatives have diverse biological activities , suggesting that this compound may affect multiple biochemical pathways.
Result of Action
Given that indole derivatives possess various biological activities , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-6-9(11(18)19)17-10(16-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUGKWPGIJLEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

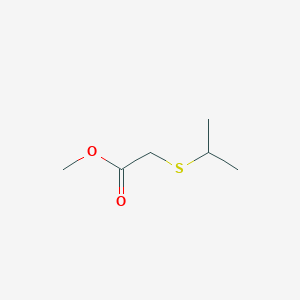
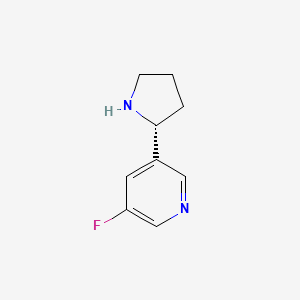
![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)
![6-Amino-7-(benzenesulfonyl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2726453.png)


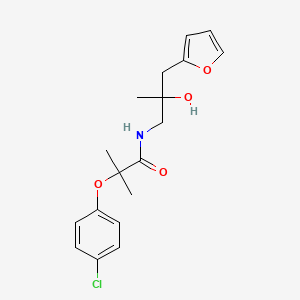
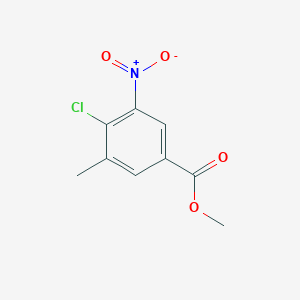
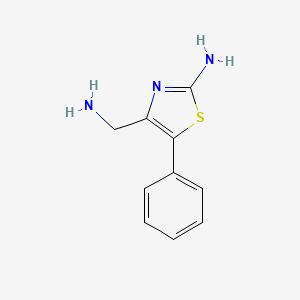
![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)
![3-Cyclopropyl-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2726468.png)

